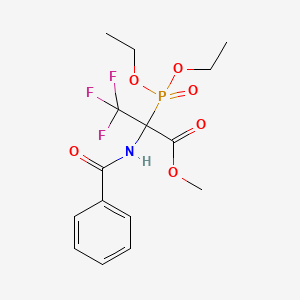

Methyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate

Description

Methyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate is a fluorinated ester characterized by a trifluoropropanoate backbone, a benzoylamino group, and a diethoxyphosphoryl substituent. This compound is structurally complex, combining fluorine’s electronegativity, the phosphoryl group’s reactivity, and the ester functionality’s hydrolytic sensitivity.

Properties

IUPAC Name |

methyl 2-benzamido-2-diethoxyphosphoryl-3,3,3-trifluoropropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3NO6P/c1-4-24-26(22,25-5-2)14(13(21)23-3,15(16,17)18)19-12(20)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQYKSGZHIREEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(=O)OC)(C(F)(F)F)NC(=O)C1=CC=CC=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate (CAS No. not specified) is a synthetic compound notable for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H19F3NO6P

- Molecular Weight : 397.28 g/mol

- Key Functional Groups :

- Benzoylamino group

- Diethoxyphosphoryl group

- Trifluoropropanoate moiety

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit key metabolic pathways, particularly those involving tyrosinase, which is crucial for melanin production. This inhibition can potentially lead to applications in treating hyperpigmentation disorders.

In Vitro Studies

-

Tyrosinase Inhibition :

- A study indicated that compounds similar to this compound exhibited significant inhibition of tyrosinase activity. For instance, analogs showed IC50 values ranging from 0.08 µM to 54.81 µM in various assays .

- The presence of hydroxyl groups on the phenyl ring was found to enhance the inhibitory effect on tyrosinase, suggesting that structural modifications can significantly impact biological activity .

- Antioxidant Activity :

Case Study 1: Efficacy in Hyperpigmentation

In a controlled study involving B16F10 murine melanoma cells, this compound was tested for its anti-melanogenic effects. The results showed a dose-dependent reduction in melanin content, correlating with the inhibition of tyrosinase activity. Notably, the compound did not exhibit cytotoxicity at concentrations below 20 µM over a 72-hour exposure period .

Case Study 2: Enzyme Interaction Studies

Further investigations into the binding affinity of this compound with tyrosinase revealed that it forms stable complexes through hydrogen bonding at the active site. Computational docking simulations indicated that specific substituents on the benzoylamino group enhance binding efficacy, leading to increased inhibition of enzyme activity .

Data Summary

| Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|

| Tyrosinase Inhibition | 0.08 - 54.81 | Varies by structural analog |

| Antioxidant Activity | Not specified | Comparable to positive controls |

| Cytotoxicity in B16F10 Cells | >20 | Non-cytotoxic at effective doses |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to methyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate exhibit cytotoxic effects against various cancer cell lines. The incorporation of a phosphonate group is believed to enhance the bioactivity and selectivity of these compounds towards cancer cells. A study demonstrated that derivatives of phosphonates can inhibit tumor growth in vitro and in vivo models, suggesting potential therapeutic applications in oncology.

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Preliminary studies suggest that phosphonates can modulate neurotransmitter systems and may offer protection against neurodegenerative diseases. For instance, they might inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression.

Biochemical Research

Enzyme Inhibition Studies

this compound can serve as a substrate or inhibitor in enzyme kinetics studies. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Synthesis of Bioactive Molecules

This compound can be utilized as a reagent in organic synthesis to create more complex bioactive molecules. Its unique functional groups allow for various chemical transformations, making it useful in synthesizing pharmaceuticals and agrochemicals.

Material Science

Development of Functional Materials

The incorporation of trifluoropropanoate moieties into polymer matrices can lead to materials with enhanced thermal stability and chemical resistance. Research has shown that polymers modified with fluorinated compounds exhibit improved hydrophobicity and durability, making them suitable for coatings and advanced materials.

Data Table: Summary of Applications

Case Studies

- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry investigated the effects of phosphonate derivatives on various cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, highlighting the potential use of these compounds in cancer therapy.

- Neuroprotective Mechanism Exploration : Research conducted by the Neuroscience Letters journal explored the neuroprotective effects of phosphonates on neuronal cultures exposed to oxidative stress. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms.

- Material Performance Evaluation : A study focused on the synthesis of fluorinated polymers showed that incorporating this compound improved the thermal stability and hydrophobicity of the resulting materials, making them suitable for industrial applications.

Comparison with Similar Compounds

Ethyl 2-(Benzoylamino)-2-(Diethoxyphosphoryl)-3,3,3-Trifluoropropanoate

- Structural Difference : The ethyl ester variant substitutes the methyl ester group, altering lipophilicity and hydrolysis kinetics.

- Molecular Weight: 411.31 g/mol (C₁₆H₂₁F₃NO₆P) vs. the methyl variant’s theoretical molecular weight (~397.28 g/mol).

- Applications : Used in research settings, with suppliers like Apollo Scientific and Ryan Sci offering it at 95% purity .

- Key Distinction : The ethyl group may enhance metabolic stability compared to the methyl analog in biological systems.

Methyl 2-(Trifluoromethyl)-3,3,3-Trifluoropropanoate

- Structural Difference: Lacks the benzoylamino and phosphoryl groups but shares the trifluoropropanoate core.

- Properties :

- Boiling Point: 90–91°C

- Density: 1.604 g/cm³

- Refractive Index: 1.269

- Applications : Intermediate in fluoropolymer synthesis and agrochemicals .

- Key Distinction : Simpler structure results in lower molecular weight (210.07 g/mol) and higher volatility compared to the target compound.

Methyl 2-((Diphenylphosphoryl)(Thiophen-2-yl)methyl)-3,3,3-Trifluoropropanoate (8r)

- Structural Difference: Replaces the benzoylamino group with a thiophene-diphenylphosphoryl moiety.

- Properties :

- Melting Point: 244–245°C

- Enantiomeric Ratio: 96:4

- Yield: 75%

- Applications : Asymmetric catalysis and medicinal chemistry .

- Key Distinction : The thiophene and diphenylphosphoryl groups enhance π-π interactions and stereochemical control.

Ethyl 2-(1,3-Benzothiazol-2-ylamino)-2-[(3-Chlorobenzoyl)amino]-3,3,3-Trifluoropropanoate

- Structural Difference: Incorporates benzothiazole and chlorobenzoyl groups instead of benzoylamino and phosphoryl.

- Properties :

- Predicted Density: 1.484 g/cm³

- pKa: 9.43

- Applications: Potential use in bioactive molecule synthesis .

- Key Distinction : The benzothiazole moiety may confer fluorescence or antimicrobial properties.

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Table 2. Spectroscopic Data for Phosphorylated Analogs

Key Research Findings

- Synthetic Yields: Phosphorylated trifluoropropanoates (e.g., 8q, 8r) achieve high yields (75–83%) via Michael addition, suggesting efficient methodologies applicable to the target compound .

- Stereochemical Control : Enantiomeric ratios up to 96:4 highlight the role of phosphoryl groups in asymmetric induction .

- Thermal Stability : High melting points (244–260°C) in phosphorylated derivatives indicate robust thermal stability, advantageous for industrial processes .

Q & A

Q. What established synthetic methodologies are employed to prepare methyl esters of trifluoropropanoic acid derivatives, such as Methyl 2-(benzoylamino)-2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate?

- Methodological Answer : Synthesis typically involves two key steps:

Esterification : Reacting trifluoropropanoic acid derivatives with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester backbone .

Q. Functionalization :

- Benzoylamino Introduction : Amidation using benzoyl chloride in the presence of coupling agents like HATU () or DCC/DMAP in anhydrous solvents (e.g., THF).

- Diethoxyphosphoryl Addition : Phosphorylation via Arbuzov reaction with triethyl phosphite or Michaelis-Becker conditions, optimized with catalysts like NaH ().

Critical Parameters : Reaction temperature (0–25°C), solvent polarity (THF vs. DMF), and stoichiometric ratios (1:1.2 for acyl chloride:amine).

| Synthetic Route | Key Reagents | Yield | Reference |

|---|---|---|---|

| Esterification + Amidation | HATU, Et₃N | 70–82% | |

| Phosphorylation | Triethyl phosphite, NaH | 65–75% |

Q. How can researchers characterize the structural configuration of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR Analysis :

- ¹⁹F NMR : Identifies trifluoromethyl (–CF₃) chemical shifts (~-60 to -70 ppm) and phosphoryl group coupling patterns .

- ³¹P NMR : Confirms diethoxyphosphoryl moiety (δ ≈ 0–5 ppm for phosphonates).

- X-ray Crystallography : Resolves stereochemistry at C2 (benzoylamino and phosphoryl groups) and validates bond angles in the trifluoropropanoate core ().

- HRMS (High-Resolution Mass Spectrometry) : Verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Q. What safety protocols are recommended for handling fluorinated and phosphorylated intermediates during synthesis?

- Methodological Answer :

- Fluorinated Compounds : Use fume hoods, PPE (nitrile gloves, goggles), and avoid skin contact due to potential toxicity ().

- Phosphorylating Agents : Neutralize residual NaH with ethanol before disposal; monitor exothermic reactions.

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the phosphoryl group .

Advanced Research Questions

Q. What strategies optimize regioselectivity when introducing benzoylamino and diethoxyphosphoryl groups into the trifluoropropanoate framework?

- Methodological Answer :

- Benzoylamino Selectivity :

- Use steric directing groups (e.g., tert-butoxycarbonyl) to block undesired amidation sites.

- Employ low-temperature (–78°C) conditions to kinetically favor the desired pathway ().

- Phosphorylation Control :

- Pre-activate the substrate with Lewis acids (e.g., ZnCl₂) to enhance electrophilicity at C2.

- Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) to prevent over-phosphorylation .

Q. How can discrepancies in reaction yields for phosphorylation steps be systematically analyzed?

- Methodological Answer :

- Variable Screening :

| Variable | Impact on Yield | Optimal Range |

|---|---|---|

| Solvent Polarity | Higher polarity (DMF) increases solubility but risks side reactions | THF preferred |

| Catalyst Loading | Excess NaH (>1.2 eq) leads to decomposition | 1.0–1.1 eq |

| Temperature | >25°C accelerates hydrolysis of phosphoryl intermediate | 0–10°C |

- Contradiction Resolution :

- Replicate reactions under controlled conditions (e.g., anhydrous THF, strict temperature monitoring).

- Use ³¹P NMR to quantify unreacted starting material vs. byproducts.

Q. What role do fluorine atoms play in the compound’s reactivity and potential applications in medicinal chemistry?

- Methodological Answer :

- Electron-Withdrawing Effects : The –CF₃ group enhances electrophilicity at C2, facilitating nucleophilic attacks (e.g., in protease inhibitors).

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, improving pharmacokinetic profiles ().

- Applications :

- Drug Design : Acts as a transition-state analog in enzyme inhibition studies (e.g., serine hydrolases).

- PET Tracers : ¹⁸F-labeled derivatives for imaging (requires optimizing radiolabeling conditions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.